molecular formula C16H13Cl2N3O2S B12186171 2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B12186171
M. Wt: 382.3 g/mol
InChI Key: YYNFWJAQQCYVLW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a thiophen-2-ylmethyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved through the esterification of 2,4-dichlorophenol with chloroacetic acid under acidic conditions.

    Synthesis of thiophen-2-ylmethylamine: Thiophene is reacted with formaldehyde and hydrogen cyanide to form thiophen-2-ylmethylamine.

    Formation of 1-(thiophen-2-ylmethyl)-1H-pyrazole: This involves the reaction of thiophen-2-ylmethylamine with hydrazine and an appropriate aldehyde.

    Coupling reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 1-(thiophen-2-ylmethyl)-1H-pyrazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways: It could modulate signaling pathways such as NF-κB or MAPK, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)propionic acid: Another compound with a dichlorophenoxy group, used as a herbicide.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is unique due to the presence of the thiophen-2-ylmethyl and pyrazolyl groups, which confer distinct chemical and biological properties compared to other dichlorophenoxy compounds.

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C16H13Cl2N3O2S/c17-11-3-4-14(13(18)8-11)23-10-16(22)20-15-5-6-19-21(15)9-12-2-1-7-24-12/h1-8H,9-10H2,(H,20,22)

InChI Key

YYNFWJAQQCYVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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